TAZETTINE
TAZETTINE
TAZETTINE(cas 507-79-9) is Indole alkaloid, from plants of the Amaryllidaceae family
Brand Name:
Vulcanchem
CAS No.:
507-79-9
VCID:
VC0000033
InChI:
InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3
SMILES:
CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
Molecular Formula:
C18H21NO5
Molecular Weight:
331.36 g/mol
TAZETTINE
CAS No.: 507-79-9
ADC Toxins
VCID: VC0000033
Molecular Formula: C18H21NO5
Molecular Weight: 331.36 g/mol
Purity: 95 %
CAS No. | 507-79-9 |
---|---|
Product Name | TAZETTINE |
Molecular Formula | C18H21NO5 |
Molecular Weight | 331.36 g/mol |
IUPAC Name | 18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol |
Standard InChI | InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3 |
Standard InChIKey | YLWAQARRNQVEHD-UHFFFAOYSA-N |
Isomeric SMILES | CN1C[C@@]2([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
SMILES | CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
Canonical SMILES | CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
Appearance | White powder |
Description | TAZETTINE(cas 507-79-9) is Indole alkaloid, from plants of the Amaryllidaceae family |
Purity | 95 % |
Synonyms | 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl- |
Reference | - L. S. Smirnova, Kh. A. Abduazimov, S. Yu. Yunusov, /Alkaloids of Ungernia severtzovii (RG1) B. Fed., Chemistry of Natural Compounds (1965), Volume 1, Issue 5, pp 252-256 - E. Wenkert, /The structure of tazettine/, Experientia 15. XI. 1954, Volume 10, Issue 11, pp 476-480 - Antonio Evidente, Alexander Kornienko, /Anticancer evaluation of structurally diverse Amaryllidaceae alkaloids and their synthetic derivatives/, Phytochemistry Reviews (June 2009), Volume 8, Issue 2, pp 449-459 |
PubChem Compound | 271607 |
Last Modified | Dec 23 2021 |
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